CCK2R Ligand-Linker Conjugates 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

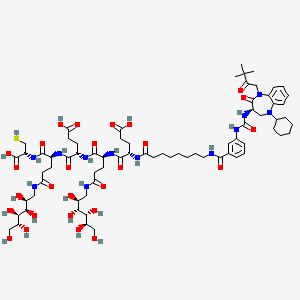

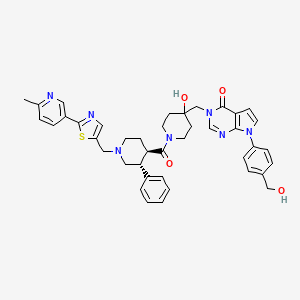

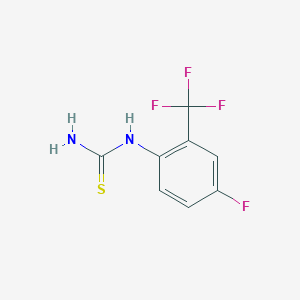

CCK2R Ligand-Linker Conjugates 1 is a compound designed for targeted drug delivery, particularly in cancer therapy. This compound is a ligand-linker conjugate that binds to the cholecystokinin 2 receptor (CCK2R), which is selectively expressed in certain types of cancer cells. By conjugating cytotoxic agents to this ligand, the compound can deliver these agents directly to cancer cells, minimizing damage to healthy tissues .

Métodos De Preparación

The synthesis of CCK2R Ligand-Linker Conjugates 1 involves the conjugation of cytotoxic antimicrotubule agents, such as Desacetyl Vinblastine Hydrazide and Tubulysin B Hydrazide, to a hydrophilic peptide linker. The synthetic route typically includes the activation of these cytotoxic agents followed by their conjugation to the ligand through the peptide linker . Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, ensuring the purity and consistency of the final product.

Análisis De Reacciones Químicas

CCK2R Ligand-Linker Conjugates 1 primarily undergoes conjugation reactions. The common reagents used in these reactions include activated forms of the cytotoxic agents and hydrophilic peptide linkers. The major products formed from these reactions are the conjugates themselves, which consist of the ligand bound to the cytotoxic agents via the linker .

Aplicaciones Científicas De Investigación

CCK2R Ligand-Linker Conjugates 1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for studying targeted drug delivery systems. In biology and medicine, it is used to develop targeted cancer therapies, as it can deliver cytotoxic agents directly to cancer cells expressing CCK2R. This targeted approach helps in reducing the side effects associated with conventional chemotherapy . In the industry, it can be used in the development of new anticancer drugs and therapies.

Mecanismo De Acción

The mechanism of action of CCK2R Ligand-Linker Conjugates 1 involves the binding of the ligand to the cholecystokinin 2 receptor on the surface of cancer cells. Once bound, the conjugate is internalized by the cell, and the cytotoxic agents are released, disrupting the microtubules and leading to cell death . The molecular targets involved in this process are the microtubules within the cancer cells, which are essential for cell division and survival.

Comparación Con Compuestos Similares

CCK2R Ligand-Linker Conjugates 1 is unique in its selective targeting of the cholecystokinin 2 receptor. Similar compounds include other ligand-linker conjugates that target different receptors, such as folate receptor-targeted conjugates and prostate-specific membrane antigen-targeted conjugates . These compounds also aim to deliver cytotoxic agents directly to cancer cells, but they differ in their receptor targets and the specific cytotoxic agents used.

Propiedades

Fórmula molecular |

C72H110N12O27S |

|---|---|

Peso molecular |

1607.8 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-4-[8-[[3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoyl]amino]octanoylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C72H110N12O27S/c1-72(2,3)54(91)35-84-49-20-12-11-19-48(49)83(41-17-8-7-9-18-41)34-46(69(84)108)82-71(111)76-40-16-14-15-39(31-40)64(103)73-30-13-6-4-5-10-21-57(94)77-42(24-28-58(95)96)65(104)78-43(22-26-55(92)74-32-50(87)60(99)62(101)52(89)36-85)66(105)80-45(25-29-59(97)98)67(106)79-44(68(107)81-47(38-112)70(109)110)23-27-56(93)75-33-51(88)61(100)63(102)53(90)37-86/h11-12,14-16,19-20,31,41-47,50-53,60-63,85-90,99-102,112H,4-10,13,17-18,21-30,32-38H2,1-3H3,(H,73,103)(H,74,92)(H,75,93)(H,77,94)(H,78,104)(H,79,106)(H,80,105)(H,81,107)(H,95,96)(H,97,98)(H,109,110)(H2,76,82,111)/t42-,43-,44-,45-,46+,47-,50-,51-,52+,53+,60+,61+,62+,63+/m0/s1 |

Clave InChI |

YORFONXNERNMCL-PLPZWYNCSA-N |

SMILES isomérico |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CS)C(=O)O)C4CCCCC4 |

SMILES canónico |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CS)C(=O)O)C4CCCCC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)

![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)

![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)

![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)